

An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromopropionitrile**

Cat. No.: **B1265702**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropionitrile ($\text{BrCH}_2\text{CH}_2\text{CN}$), also known as 2-cyanoethyl bromide, is a versatile bifunctional molecule widely utilized in organic synthesis as a valuable building block. Its chemical structure, featuring both a reactive bromine atom and a nitrile group, allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromopropionitrile**, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, with a particular focus on its emerging role as a potential therapeutic agent.

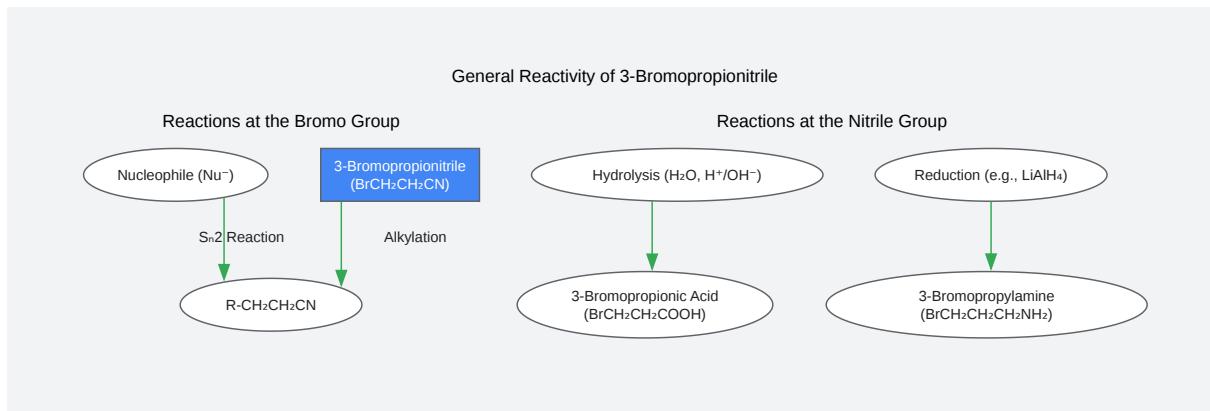
Physical and Chemical Properties

3-Bromopropionitrile is a clear, colorless to light yellow liquid at room temperature.^[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of 3-Bromopropionitrile

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ BrN	[5]
Molecular Weight	133.97 g/mol	[5]
Appearance	Clear colorless to light yellow liquid	[2]
Boiling Point	76-78 °C at 10 mmHg	[6]
Density	1.615 g/mL at 25 °C	[6]
Refractive Index (n ₂₀ /D)	1.481	[6]
Solubility	Soluble in ethanol and ether.	[2]

Table 2: Safety and Toxicity Data for 3-Bromopropionitrile

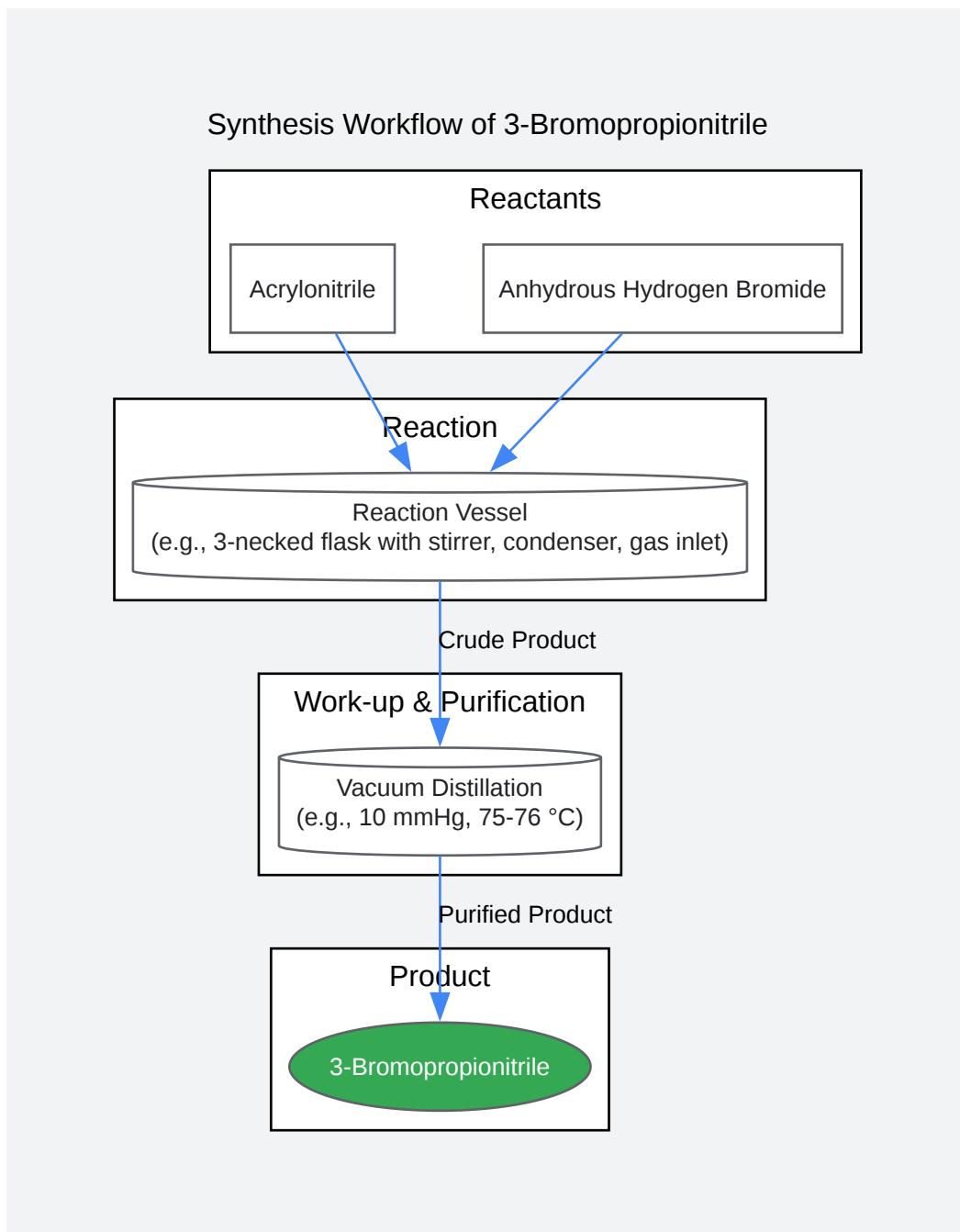

Parameter	Value	Reference(s)
Flash Point	97 °C (closed cup)	[7]
Oral LD ₅₀ (rat)	25-50 mg/kg	[5]
Intraperitoneal LD ₅₀ (mouse)	50 mg/kg	[5]
Hazards	Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.	[2]

Reactivity and Chemical Behavior

The chemical reactivity of **3-Bromopropionitrile** is primarily dictated by the two functional groups present in its structure: the bromo group and the nitrile group.

The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This makes **3-Bromopropionitrile** an effective alkylating agent, readily participating in S_n2 reactions with a variety of nucleophiles.[8]

The nitrile group can undergo a range of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, and cycloaddition reactions.


[Click to download full resolution via product page](#)

A diagram illustrating the main reaction pathways for **3-Bromopropionitrile**.

Experimental Protocols

Synthesis of 3-Bromopropionitrile from Acrylonitrile and Hydrogen Bromide

A common and efficient method for the synthesis of **3-Bromopropionitrile** is the hydrobromination of acrylonitrile.[\[9\]](#)[\[10\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

A flowchart outlining the synthesis of **3-Bromopropionitrile**.

Materials:

- Acrylonitrile
- Anhydrous Hydrogen Bromide gas

- A 3-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
- Ice-water bath
- Vacuum distillation apparatus

Procedure:

- Charge the 3-necked flask with acrylonitrile.
- Cool the flask in an ice-water bath.
- Slowly bubble anhydrous hydrogen bromide gas through the stirred acrylonitrile. Maintain the reaction temperature between 15-25 °C.
- Continue the addition of HBr until the absorption ceases (typically after about 3 hours).
- The resulting solution is the crude **3-Bromopropionitrile**.
- Assemble a vacuum distillation apparatus and distill the crude product.
- Collect the fraction boiling at 75-76 °C at a pressure of 10 mmHg.[10]

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- For a ¹H NMR spectrum, dissolve 5-25 mg of **3-Bromopropionitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[12]
- For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[12]
- Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[13]
- Ensure the final sample height in the tube is between 4-5 cm.[13]

3.2.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **3-Bromopropionitrile** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[14][15]
- Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.[14][15]
- Mount the sandwiched plates in the spectrometer for analysis.

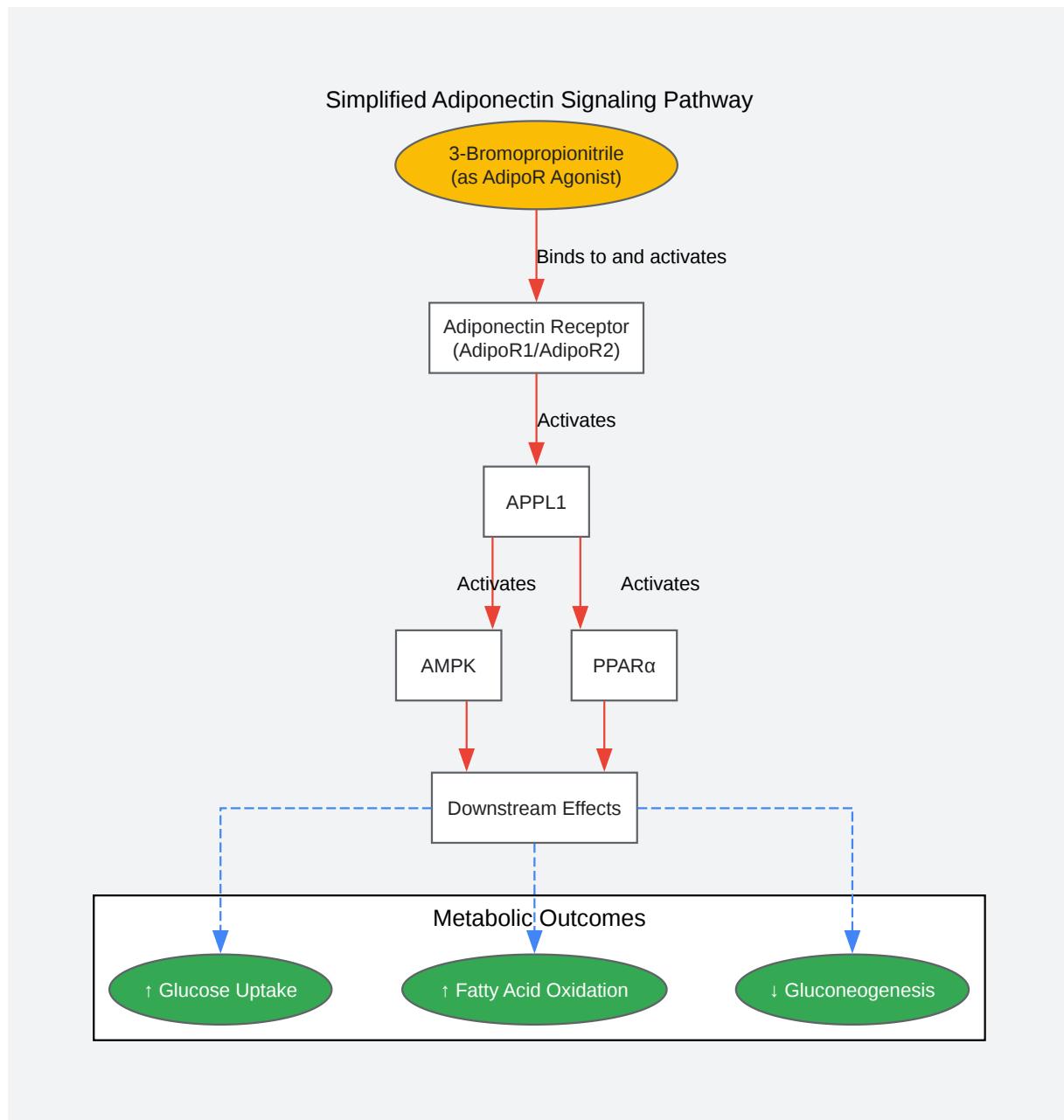
3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **3-Bromopropionitrile** (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[16]
- Ensure the sample is free from particulate matter by filtering or centrifugation.[16]
- Transfer the solution to a 1.5 mL glass autosampler vial for injection.[16]

Applications in Drug Development and Research

3-Bromopropionitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2][3][17] Its ability to introduce a cyanoethyl group makes it a valuable reagent in the construction of complex molecular architectures.


While a direct and detailed synthetic route for widely known drugs starting from **3-Bromopropionitrile** can be proprietary, the analogous 3-halopropionitriles are documented as precursors in the synthesis of H₂ receptor antagonists like famotidine.[18]

Potential as an Adiponectin Receptor Agonist

Recent research has highlighted the potential of **3-Bromopropionitrile** and its derivatives as agonists of the adiponectin receptors (AdipoR1 and AdipoR2).[19][20][21][22] Adiponectin is a hormone primarily secreted by adipose tissue that plays a crucial role in regulating glucose

levels and fatty acid breakdown. Its signaling pathways are of significant interest in the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity.

The binding of an agonist to adiponectin receptors initiates a cascade of downstream signaling events.

[Click to download full resolution via product page](#)

A diagram of the adiponectin receptor signaling pathway activated by an agonist.

Activation of AdipoR1 and AdipoR2 by an agonist like **3-Bromopropionitrile** leads to the recruitment of the adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper 1 (APPL1).[1][23][24][25] This, in turn, activates downstream kinases such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPAR α).[1][23] The activation of these pathways ultimately results in beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation, and decreased gluconeogenesis.[1]

Handling, Storage, and Safety

3-Bromopropionitrile is a toxic and hazardous chemical that must be handled with appropriate safety precautions.[2]

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[2]
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Keep the container tightly closed.[2]
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Bromopropionitrile is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an essential tool for chemists. The emerging role of **3-Bromopropionitrile** and its derivatives as adiponectin receptor agonists opens up new avenues for the development of novel therapeutics for metabolic disorders. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 2417-90-5: 3-Bromopropionitrile | CymitQuimica [cymitquimica.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. 3-Bromopropionitrile | C3H4BrN | CID 17020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromopropionitrile = 98.0 GC 2417-90-5 [sigmaaldrich.com]
- 7. 3-Bromopropionitrile = 98.0 GC 2417-90-5 [sigmaaldrich.com]
- 8. 3-Bromopropionic Acid | High-Purity Reagent | RUO [benchchem.com]
- 9. 3-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 14. What Are The Methods Of Sampling Preparation In Ir? A Guide To Solid, Liquid, And Gas Analysis - Kintek Solution [kindle-tech.com]
- 15. IR in the Liquid Phase and Neat Samples [websites.umich.edu]
- 16. uoguelph.ca [uoguelph.ca]
- 17. researchgate.net [researchgate.net]
- 18. US5068405A - Famotidine intermediates and their preparation - Google Patents [patents.google.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Identification of Adiponectin Receptor Agonist Utilizing a Fluorescence Polarization Based High Throughput Assay | PLOS One [journals.plos.org]
- 21. Adiponectin receptor agonist AdipoRon improves skeletal muscle function in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]
- 25. Adiponectin: Structure, Physiological Functions, Role in Diseases, and Effects of Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromopropionitrile: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265702#physical-and-chemical-properties-of-3-bromopropionitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com